4-(2-Oxazolyl)-3-chloroaniline
Description
4-(2-Oxazolyl)-3-chloroaniline is a substituted aniline derivative featuring a chloro group at the meta position and a 2-oxazolyl substituent at the para position of the benzene ring. These compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form coordination complexes .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-4-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C9H7ClN2O/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-5H,11H2 |
InChI Key |
IHKUXLMNUXFROL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=NC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent position and electronic properties significantly influence chemical behavior. Key comparisons include:
Toxicity and Environmental Impact
Toxicological profiles vary based on substituents and metabolic pathways:
- 3-Chloroaniline: Classified as a metabolite of chlorpropham (a potato sprout inhibitor) with higher toxicity than the parent compound . Structurally similar to 4-chloroaniline (a known carcinogen) but considered less potent due to meta-substitution . Detected as a minor metabolite in post-harvest potatoes and lettuce, with significant residues in livestock commodities .
- 4-Chloroaniline: Recognized carcinogen; 3-chloroaniline’s toxicity is benchmarked against this compound .
Coordination Chemistry
- 3-Chloroaniline : Forms stable complexes with transition metals (Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺), with higher bond strength than 4-chloroaniline due to reduced resonance effects .
- 4-Chloroaniline : Weaker coordination bonds due to para-substitution-induced resonance .
| Metal Complex | ΔH° (kJ/mol) | Bond Strength Ranking |
|---|---|---|
| 3-Chloroaniline-FeBr₂ | -215.3 | 1 (strongest) |
| 4-Chloroaniline-FeBr₂ | -198.7 | 3 |
Microbial Degradation and Environmental Fate
- 3-Chloroaniline: Degraded slower than aniline but faster than nitro- or cyano-substituted analogs (order: aniline > 3-bromoaniline > 3-chloroaniline > 3-nitroaniline) . Primary degradation pathway involves oxidative deamination to catechols .
| Compound | Degradation Rate (Relative) | Key Metabolites |
|---|---|---|
| 3-Chloroaniline | Moderate | Catechols |
| 3-Nitroaniline | Slow | Persistent residues |
Analytical Detection and Stability
- Stability in animal matrices (e.g., poultry liver) requires further validation due to data gaps in conjugates and bound residues .
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